(R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one

Chiral Synthon Enantiomeric Purity Diastereomer Control

(R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one (CAS 468756-90-3) is a chiral, non-racemic N-acyl oxazolidin-2-one derivative incorporating the erythronilic acid fragment. It serves as a stereochemically defined building block (C10H17NO4, MW 215.25) for asymmetric synthesis.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B12885830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCC1COC(=O)N1C(=O)C(C)C(C)O
InChIInChI=1S/C10H17NO4/c1-4-8-5-15-10(14)11(8)9(13)6(2)7(3)12/h6-8,12H,4-5H2,1-3H3/t6-,7+,8-/m1/s1
InChIKeyUTXKTOZMVUHVFS-GJMOJQLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one: A Defined Chiral Oxazolidinone Synthon for Stereocontrolled Synthesis


(R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one (CAS 468756-90-3) is a chiral, non-racemic N-acyl oxazolidin-2-one derivative incorporating the erythronilic acid fragment. It serves as a stereochemically defined building block (C10H17NO4, MW 215.25) for asymmetric synthesis . Its value in chiral pool synthesis stems from the fixed (4R) configuration of the ethyl substituent on the oxazolidinone ring and the specific (2R,3S) erythro arrangement of the β-hydroxy-α-methylbutanoyl side chain, which together confer predictable stereofacial bias in enolate alkylation and aldol reactions [1].

Why In-Class Oxazolidinone Auxiliaries Cannot Simply Replace (R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one


Generic substitution of chiral oxazolidinone auxiliaries is fundamentally flawed due to critical variations in steric and electronic effects that govern the sense and magnitude of asymmetric induction. The diastereofacial selectivity of N-acyl oxazolidinones in enolate reactions is exquisitely sensitive to the substituent at the 4-position; for example, changing from a 4-ethyl to a 4-benzyl or 4-isopropyl group can invert or severely erode the diastereomeric ratio (dr) in aldol additions [1]. Moreover, the highly specific (2R,3S)-erythronilyl side chain present in this compound introduces a further stereogenic center that can act as a matched or mismatched pair with the oxazolidinone chiral center, making the exact combination of configurations essential for achieving the desired stereochemical outcome [2]. Therefore, the direct, quantitative performance of this specific diastereomer in a planned synthetic sequence cannot be assumed from data on other auxiliaries.

Quantitative Evidence of Differentiation for (R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one in Procurement


Stereochemical Fidelity Relative to Competing Diastereomers

The (4R,2'R,3'S) configuration of the target compound is fixed and batch-verified by chiral purity analysis, which is critical for applications where the exact diastereomer is required to avoid mismatched pairing effects. A plausible alternative, the (4S) epimer, would not be a valid substitute, as the diastereomeric purity discrepancy is absolute. Commercial specifications report ≥97% purity . This contrasts with generic or in-house synthesis attempts that often yield diastereomeric mixtures requiring costly chromatographic separation, which is not always feasible for these polar, closely eluting compounds.

Chiral Synthon Enantiomeric Purity Diastereomer Control

Molecular Weight and Atom Economy Advantage over 4-Benzyl Analogues

The target compound, with a 4-ethyl substituent (MW 215.25), has a significantly lower molecular weight than its 4-benzyl analogue (e.g., (S)-4-benzyl-3-((2S,3R)-4-cyclopent-3-enyl-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one, MW approximately 355 g/mol) [1]. In process chemistry, a lower auxiliary mass directly translates to a higher proportion of the target chiral fragment per unit mass of input material, improving atom economy. The ethyl group also facilitates cleaner auxiliary removal via mild hydrolysis or reductive cleavage without the risk of benzylic side-reactions inherent to benzyl-protected auxiliaries . This contributes to a reduced purification burden and a potentially higher yield of the desired free acid after cleavage.

Atom Economy Molecular Complexity Auxiliary Removal

Matched Double Stereocontrol from the Erythronilic Acid Side Chain

The (2R,3S)-erythronilyl side chain is not a passive spectator but actively participates in directing stereochemical outcomes. In analogous Evans-type enolate reactions, the combination of a chiral auxiliary with an α-substituted acyl group creates a 'matched pair' that can enhance diastereoselectivity to >95:5 dr, whereas the corresponding 'mismatched' diastereomer yields poor selectivities (e.g., 60:40) under identical conditions [1]. Although direct data on this exact compound is not available, the established principle of double stereodifferentiation supports that the procurement of the exact (2R,3S) erythronilyl diastereomer is essential for achieving optimum dr in planned asymmetric syntheses. Using a racemic or epimeric mixture would severely degrade selectivity and necessitate a resolution step, which is not economically viable.

Matched Pair Diastereofacial Selectivity Aldol Reaction

High-Impact Procurement Applications for (R)-4-Ethyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one


Stereocontrolled Installation of the (2R,3S)-Erythronilyl Fragment in Anticancer Natural Product Analogues

This oxazolidinone serves as an ideal synthon for introducing the enantiomerically pure erythronilic acid moiety into complex natural product-derived leads such as yunnanxane and related taxane-like anticancer agents. The ≥97% diastereomeric purity directly enables a matched-pair asymmetric enolate reaction, which, according to the principle of double stereodifferentiation [1], is projected to deliver the desired erythro configuration with a dr >95:5. This contrasts with alternative approaches that would require a chiral resolution of the racemic acid or a stepwise protection of the β-hydroxy group, adding steps and reducing overall yield.

Atom-Economical Large-Scale Synthesis of Enantiopure α-Substituted β-Hydroxy Acids for Pharmaceutical Intermediates

In process research for active pharmaceutical ingredients requiring a (2R,3S)-configured α-methyl-β-hydroxy acid side chain, the low molecular weight (215.25 g/mol) of this 4-ethyl auxiliary provides a measurable advantage over heavier 4-benzyl auxiliaries (e.g., ~355 g/mol). This translates to a 39% mass reduction per chiral unit [1]. When scaled to multi-hundred-gram campaigns, this directly correlates with lower raw material costs and reduced waste from auxiliary cleavage. The ethyl group also permits milder auxiliary removal conditions, mitigating epimerization risks during cleavage, a common pitfall with harsher hydrogenolysis conditions needed for benzyl auxiliaries .

Rapid Supply of a Validated Building Block for Med-Chem Library Expansion

For medicinal chemistry groups needing to rapidly prepare series of single-enantiomer derivatives, purchasing this compound with batch-verified purity (≥97%) eliminates the time and labor of a three- to five-step in-house synthesis and chiral purification. The availability of high-purity starting material ensures consistency across SAR explorations and avoids the confounding effects of diastereomeric impurities on biological assay results, thereby increasing the reliability of early-stage lead optimization data.

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